molecular formula C12H17N B1385843 (Cyclopropylmethyl)(2-phenylethyl)amine CAS No. 1019539-06-0

(Cyclopropylmethyl)(2-phenylethyl)amine

Cat. No.: B1385843
CAS No.: 1019539-06-0
M. Wt: 175.27 g/mol
InChI Key: PJBAOQPVKJPENU-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)(2-phenylethyl)amine is a chemical compound with the molecular formula C12H17N It is characterized by the presence of a cyclopropylmethyl group and a 2-phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylmethyl)(2-phenylethyl)amine typically involves the reaction of cyclopropylmethyl halides with 2-phenylethylamine under basic conditions. One common method includes the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (Cyclopropylmethyl)(2-phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted amines

Scientific Research Applications

(Cyclopropylmethyl)(2-phenylethyl)amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(2-phenylethyl)amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

(Cyclopropylmethyl)(2-phenylethyl)amine can be compared with other similar compounds such as:

    Phenethylamine: A simpler structure lacking the cyclopropylmethyl group, known for its role as a neurotransmitter and stimulant.

    Diphenethylamines: Compounds with two phenethylamine moieties, often studied for their pharmacological properties.

    Cyclopropylamines: Compounds with a cyclopropyl group attached to an amine, known for their unique chemical reactivity.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-4-11(5-3-1)8-9-13-10-12-6-7-12/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBAOQPVKJPENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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